molecular formula C13H16N2O2 B4627017 N'-cyclopentylidene-2-hydroxy-3-methylbenzohydrazide

N'-cyclopentylidene-2-hydroxy-3-methylbenzohydrazide

Cat. No.: B4627017
M. Wt: 232.28 g/mol
InChI Key: RTDAUCYZBXPQKR-UHFFFAOYSA-N
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Description

N'-cyclopentylidene-2-hydroxy-3-methylbenzohydrazide is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 232.121177757 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Mechanisms

N'-cyclopentylidene-2-hydroxy-3-methylbenzohydrazide is a compound that can be involved in various chemical synthesis processes. A related study examines the mechanism of formation of benzimidazoles from o-amino anilides, highlighting a route through which similar compounds can be synthesized. This process is significant in heterocyclic chemistry, demonstrating how cyclization reactions under different conditions can lead to the formation of complex molecules like 2-methylbenzimidazole. The study’s kinetic analysis over a broad pH range provides insights into acid and base catalysis mechanisms, crucial for understanding the synthesis pathways of related compounds (Morgan & Turner, 1969).

Environmental Applications

Compounds like this compound may also find applications in environmental sciences, especially in the analysis and removal of pollutants. For instance, research on automated on-line column-switching HPLC-MS/MS methods with peak focusing measures concentrations of environmental phenols in human milk. Such methodologies could potentially be adapted for the detection and quantification of similar compounds, assessing their presence in environmental samples and biological matrices, which is essential for environmental monitoring and protection (Ye et al., 2008).

Agricultural Applications

In agriculture, compounds structurally related to this compound, such as carbendazim, have been used in formulations to prevent and control fungal diseases. Nanoparticle carrier systems for fungicides offer advantages like altered release profiles and reduced environmental toxicity. Research on polymeric and solid lipid nanoparticles for the sustained release of carbendazim demonstrates the potential for such compounds in developing more effective and environmentally friendly plant disease management strategies (Campos et al., 2015).

Catalysis and Material Science

This compound and similar compounds might play a role in catalysis and material science. Studies on tunable dehydrogenative amidation versus amination using ruthenium-NHC catalysts show how such molecules can selectively catalyze the formation of amides and amines from alcohols and amines. This selectivity and efficiency in catalysis are crucial for developing new materials and chemical synthesis processes (Xie & Huynh, 2015).

Biomedical Research

In biomedical research, N-heterocyclic carbene bioorganometallics, which may include compounds with structural similarities to this compound, have been explored for their antiproliferative effects on cancer cells. Such studies provide a foundation for the potential therapeutic use of these compounds in treating various diseases, highlighting the importance of understanding their biological activities and interactions (Oehninger et al., 2015).

Properties

IUPAC Name

N-(cyclopentylideneamino)-2-hydroxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-5-4-8-11(12(9)16)13(17)15-14-10-6-2-3-7-10/h4-5,8,16H,2-3,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDAUCYZBXPQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NN=C2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.